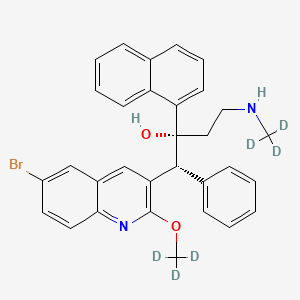
Bedaquiline impurity 2-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bedaquiline impurity 2-d6 is a deuterium-labeled derivative of Bedaquiline, a diarylquinoline agent. Bedaquiline is primarily used to treat multidrug-resistant tuberculosis by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase through targeting both the c- and ε-subunits . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of Bedaquiline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bedaquiline impurity 2-d6 involves the incorporation of deuterium into the Bedaquiline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Bedaquiline impurity 2-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can lead to the formation of reduced derivatives .
Aplicaciones Científicas De Investigación
Bedaquiline impurity 2-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and pharmacokinetics of Bedaquiline.
Medicine: Used in the development of new drugs and therapies for tuberculosis.
Industry: Used in the production of high-purity Bedaquiline for pharmaceutical applications.
Mecanismo De Acción
Bedaquiline impurity 2-d6 exerts its effects by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase. This enzyme is essential for the generation of ATP, which is the primary energy source for the bacteria. By inhibiting this enzyme, this compound disrupts the energy production in the bacteria, leading to its death . The molecular targets involved include the c- and ε-subunits of the ATP synthase .
Comparación Con Compuestos Similares
Bedaquiline impurity 2-d6 is unique due to its deuterium labeling, which allows for the study of the pharmacokinetics and metabolic profiles of Bedaquiline. Similar compounds include:
Bedaquiline: The parent compound used to treat multidrug-resistant tuberculosis.
Bedaquiline impurity 2: A non-deuterated impurity of Bedaquiline.
Bedaquiline impurity 4: Another impurity of Bedaquiline with a different chemical structure.
These similar compounds differ in their chemical structures and isotopic labeling, which affects their pharmacokinetic and metabolic profiles.
Propiedades
Fórmula molecular |
C31H29BrN2O2 |
|---|---|
Peso molecular |
547.5 g/mol |
Nombre IUPAC |
(1R,2R)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31+/m1/s1/i1D3,2D3 |
Clave InChI |
GOBOQBZOZDRXCQ-QGWZZWPZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O |
SMILES canónico |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)
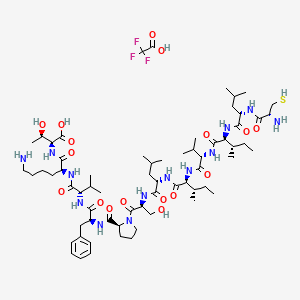
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)
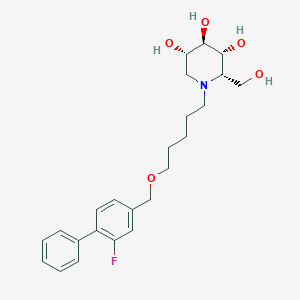
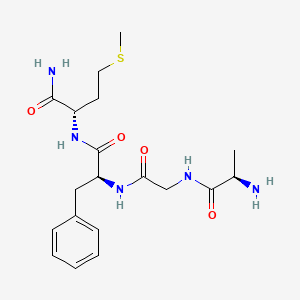
![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)
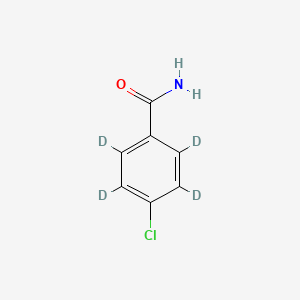
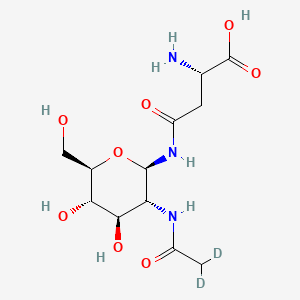
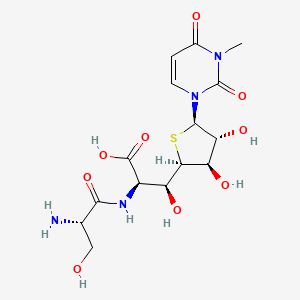
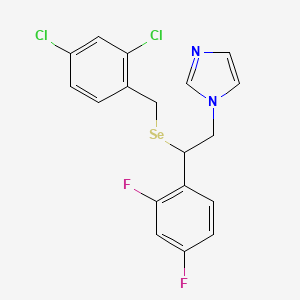
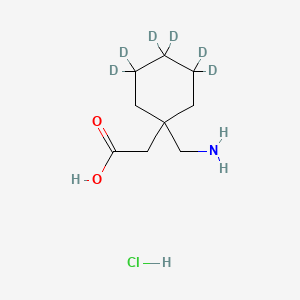
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)

